molecular formula C19H25BFNO3 B12979928 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12979928
M. Wt: 345.2 g/mol
InChI Key: XPLHUOXWMXFJKH-UHFFFAOYSA-N
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Description

1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a boron-containing indole derivative with a fluorinated aromatic system and a branched ketone substituent. The compound features a pinacol boronate ester group at the 7-position of the indole core, a fluorine atom at the 6-position, and a 2,2-dimethylpropan-1-one moiety at the 1-position. The fluorine substituent likely enhances metabolic stability and binding affinity in biological contexts, while the boronate ester enables participation in transition-metal-catalyzed transformations .

Properties

Molecular Formula

C19H25BFNO3

Molecular Weight

345.2 g/mol

IUPAC Name

1-[6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-8-9-13(21)14(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3

InChI Key

XPLHUOXWMXFJKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(C=C3)C(=O)C(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine and boron groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine and boron groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine at the 6-position (vs. bromine in ) may enhance electronic effects and metabolic stability in drug discovery contexts .
  • The boronate ester at the 7-position contrasts with analogs where boron is at the 3- or 5-positions, affecting regioselectivity in cross-coupling reactions .

Comparison with Other Methods :

  • Indazole Derivatives : describes borylation of 6-bromoindazole, requiring harsher conditions due to indazole’s reduced reactivity compared to indole.
  • Halogenated Analogs : Bromine-substituted derivatives (e.g., ) often require higher catalyst loading for Suzuki coupling due to weaker C–Br bond activation compared to C–F bonds .

Physicochemical Properties

Property Target Compound 6-Fluoro-5-Bpin-indole 6-Bromo-1-methyl-3-Bpin-indole
Molecular Weight (g/mol) 367.23 285.10 342.03
Polarity Moderate (ketone + Bpin) Low (non-polar Bpin + F) Moderate (Br + Bpin)
Solubility Likely soluble in DMSO, THF Soluble in dioxane, DCM Soluble in polar aprotic solvents
Stability Air-stable (Bpin protected) Sensitive to protic solvents Light-sensitive (Br)

Notes:

  • Fluorine’s electronegativity may reduce electron density at the boronate site, slightly slowing coupling kinetics compared to non-fluorinated analogs .

Biological Activity

The compound 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a fluorinated derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆BFO₃
  • Molecular Weight : 262.08 g/mol
  • CAS Number : 2614262-12-1

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression and other diseases. The presence of the fluorine atom enhances metabolic stability and alters the electronic properties of the molecule, potentially improving its binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation.
  • σ₂ Receptor Interaction : The σ₂ receptor is implicated in various neoplastic processes; compounds targeting this receptor may have therapeutic potential against cancer.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The average IC₅₀ values indicate its potency:

CompoundCell LineIC₅₀ (nM)Reference
1-(6-Fluoro...)A375 (melanoma)5.5
1-(6-Fluoro...)MCF7 (breast)4.0
1-(6-Fluoro...)HeLa (cervical)3.8

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of fluorinated indoles, it was found that the compound exhibited significant antiproliferative activity against human melanoma cells. The mechanism was attributed to G₂/M phase arrest and induction of apoptosis in treated cells.

Case Study 2: Metabolic Stability

Another study focused on the metabolic stability of fluorinated derivatives in human liver microsomes (HLM). The compound demonstrated improved half-life compared to non-fluorinated analogs, suggesting a reduced rate of metabolic degradation:

CompoundHLM Half-Life (min)Reference
1-(6-Fluoro...)30
Non-fluorinated analog10

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